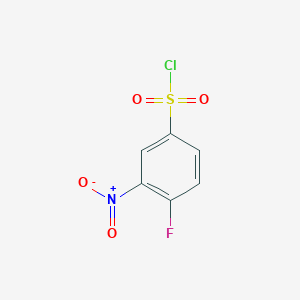

4-Fluoro-3-nitrobenzenesulfonyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONENSZKCGROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382304 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-56-0 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies for 4 Fluoro 3 Nitrobenzenesulfonyl Chloride

Conventional Synthetic Routes

Established methods for the synthesis of aryl sulfonyl chlorides are often adapted for the preparation of 4-fluoro-3-nitrobenzenesulfonyl chloride. These routes include the chlorination of the corresponding sulfonic acid, nitration of a fluorinated benzenesulfonyl chloride, and direct chlorosulfonation of a fluoronitrobenzene.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of sulfonic acids to sulfonyl chlorides. The reaction typically proceeds by refluxing the sulfonic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or amide. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.

A general representation of this reaction is as follows:

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

While a specific procedure for 4-fluoro-3-nitrobenzenesulfonic acid is not detailed in the reviewed literature, a similar process is used for the synthesis of 3-nitrobenzenesulfonyl chloride. In this analogous synthesis, 3-nitrobenzenesulfonic acid is treated with thionyl chloride at elevated temperatures to yield the corresponding sulfonyl chloride. google.com

Table 1: Illustrative Reaction Conditions for Chlorination of a Nitrobenzenesulfonic Acid with Thionyl Chloride

| Reactant | Reagent | Temperature | Reaction Time | Yield |

| 3-Nitrobenzenesulfonic acid | Thionyl chloride | 70 °C | Until gas evolution ceases | High |

This data is based on the synthesis of 3-nitrobenzenesulfonyl chloride and serves as an illustrative example. google.com

Phosphorus pentachloride (PCl₅) is another effective reagent for the chlorination of sulfonic acids. The reaction involves heating the sulfonic acid with phosphorus pentachloride, which results in the formation of the sulfonyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride.

The general reaction is:

R-SO₃H + PCl₅ → R-SO₂Cl + POCl₃ + HCl

Detailed experimental procedures for the reaction of 4-fluoro-3-nitrobenzenesulfonic acid with phosphorus pentachloride are not prevalent in the surveyed literature. However, the synthesis of benzenesulfonyl chloride from sodium benzenesulfonate (B1194179) using phosphorus pentachloride is a well-established procedure, involving heating the reactants at high temperatures. orgsyn.org A similar approach is used for the preparation of p-nitrobenzoyl chloride from p-nitrobenzoic acid. orgsyn.org

Table 2: General Conditions for the Chlorination of a Benzenesulfonate Salt with Phosphorus Pentachloride

| Reactant | Reagent | Temperature | Reaction Time | Yield |

| Sodium benzenesulfonate | Phosphorus pentachloride | 170-180 °C | 15 hours | 75-80% |

This data is for the synthesis of benzenesulfonyl chloride and illustrates the general methodology. orgsyn.org

An alternative strategy for the synthesis of this compound involves the introduction of the nitro group onto a pre-existing fluorinated benzenesulfonyl chloride through an electrophilic aromatic substitution (EAS) reaction.

This approach utilizes 3-fluorobenzenesulfonyl chloride as the starting material. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the benzene (B151609) ring are crucial in determining the regioselectivity of the nitration. The fluorine atom is an ortho-, para-director, while the sulfonyl chloride group is a meta-director. The interplay of these directing effects will influence the position of the incoming nitro group. The fluorine atom, being an activating group (by resonance) and a deactivating group (by induction), will direct the incoming electrophile to the positions ortho and para to it. The sulfonyl chloride group, a strong deactivating group, will direct the incoming electrophile to the meta position. Therefore, the nitration of 3-fluorobenzenesulfonyl chloride is expected to yield a mixture of isomers. The formation of this compound would require the nitro group to be introduced at the position ortho to the fluorine and meta to the sulfonyl chloride. While plausible, detailed studies on the regioselectivity and yield of this specific reaction are not extensively reported. researchgate.netsmolecule.com

Table 3: Reactants for Electrophilic Nitration

| Substrate | Nitrating Agent |

| 3-Fluorobenzenesulfonyl chloride | Nitric Acid / Sulfuric Acid |

A more direct approach involves the introduction of the sulfonyl chloride group onto the 4-fluoro-3-nitrobenzene ring. This is typically achieved through a chlorosulfonation reaction, where the aromatic compound is treated with chlorosulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is the chlorosulfonium ion generated from chlorosulfonic acid.

While this method is conceptually straightforward, the directing effects of the fluorine and nitro groups on the starting material, 4-fluoro-3-nitrobenzene, will determine the position of the incoming sulfonyl chloride group. The fluorine atom is an ortho-, para-director, and the nitro group is a meta-director. In 4-fluoro-3-nitrobenzene, the position para to the fluorine is occupied by the nitro group. The positions ortho to the fluorine are also meta to the nitro group, making them potential sites for sulfonation. A patent describing the direct chlorosulfonation of o-chloro-nitrobenzene to produce 4-chloro-3-nitrobenzene sulfonyl chloride suggests that this type of transformation is feasible. google.com The reaction is carried out by heating o-chloro-nitrobenzene with chlorosulfonic acid. google.com

Table 4: Illustrative Conditions for Direct Chlorosulfonation of a Halonitrobenzene

| Reactant | Reagent | Temperature |

| o-Chloro-nitrobenzene | Chlorosulfonic acid | 100-120 °C |

This data is for an analogous reaction and provides insight into potential conditions. google.com

Synthesis from Aryldiazonium Salts (Meerwein-type reaction)

The synthesis of arylsulfonyl chlorides from aryldiazonium salts, a process analogous to the Meerwein arylation, represents a classical approach in organic chemistry. acs.orgwikipedia.org This method involves the reaction of an arenediazonium salt, generated from the corresponding aniline (B41778), with sulfur dioxide in the presence of a copper salt catalyst, such as copper(I) or copper(II) chloride. acs.org The reaction proceeds via a proposed radical mechanism, where the diazonium salt undergoes a single electron reduction, leading to the loss of a nitrogen molecule and the formation of an aryl radical. This radical then reacts with sulfur dioxide to create a sulfonyl radical, which is subsequently trapped to form the final arylsulfonyl chloride product. acs.orgwikipedia.org

The original Meerwein-type procedure for sulfonyl chloride synthesis, which utilized an aqueous medium, was often plagued by low to moderate yields. acs.org Significant improvements were achieved by modifying the reaction solvent and temperature. One key optimization involved the use of a concentrated solution of sulfur dioxide (around 30%) in glacial acetic acid while maintaining low temperatures with an ice bath (below 5 °C). This adjustment led to an increase in product yields. acs.org

Further advancements have focused on overcoming the limitations of traditional methods, such as the handling of corrosive reagents and achieving homogenous reaction mixtures. A notable modern optimization is the development of a visible-light photocatalytic alternative. This approach employs a heterogeneous potassium poly(heptazine imide) (K-PHI) photocatalyst in acetonitrile (B52724). This system allows all molecular components to exist in a single phase, mitigating issues found in older protocols and representing a milder, more efficient pathway to the desired sulfonyl chlorides. acs.org

| Parameter | Original Method | Improved Method | Photocatalytic Method |

|---|---|---|---|

| Solvent | Aqueous Medium | Glacial Acetic Acid | Acetonitrile |

| SO₂ Source | SO₂ (gas) | Concentrated SO₂ Solution (30%) | SOCl₂ / H₂O |

| Catalyst | Copper Salts (e.g., CuCl, CuCl₂) | Copper Salts (e.g., CuCl, CuCl₂) | Potassium Poly(heptazine imide) (K-PHI) |

| Conditions | Standard | Ice Bath Cooling (< 5 °C) | Visible Light (e.g., 465 nm or white light) |

| Reported Yields | Low to Moderate | Improved | High (e.g., 85%) |

The functional group tolerance of the Meerwein-type reaction for sulfonyl chloride synthesis can be limited, particularly in the harsher, traditional iterations of the process. acs.org The established chemical methods show lower compatibility with a range of functional groups compared to more modern, milder approaches. acs.org Even in optimized photocatalytic systems, side reactions can occur depending on the substrate and solvent combination. For instance, the synthesis of unsubstituted benzenesulfonyl chloride requires the use of dichloromethane (B109758) as a solvent to prevent the formation of acetanilide, a byproduct resulting from a reaction with the more common acetonitrile solvent. acs.org This highlights the need for careful selection of reaction conditions based on the specific functional groups present on the aryl ring.

Advanced and Green Synthetic Approaches

In the quest for milder, more versatile, and environmentally benign synthetic routes, transition metal catalysis has emerged as a powerful tool. These advanced approaches often provide superior functional group tolerance and regioselectivity compared to classical methods like electrophilic aromatic substitution. nih.gov

A significant advancement in the synthesis of arylsulfonyl chlorides is the palladium-catalyzed cross-coupling of arylboronic acids with a chlorosulfonyl synthon. nih.govmit.edunih.gov This methodology allows for the preparation of a diverse array of arylsulfonyl chlorides under mild conditions, overcoming many of the limitations associated with traditional syntheses, such as the use of hazardous reagents like aqueous chlorine or harsh acidic conditions required for electrophilic aromatic substitution. nih.gov The reaction is inherently regioselective, enabling the synthesis of substitution patterns that are inaccessible through conventional electrophilic aromatic substitution processes. nih.gov

A key advantage of the palladium-catalyzed chlorosulfonylation is its considerable tolerance for a wide range of functional groups. nih.govnih.gov The reaction proceeds under mild conditions, avoiding the highly acidic or strongly oxidative environments that characterize older methods. This allows for the successful synthesis of arylsulfonyl chlorides bearing sensitive functional groups that would not be compatible with reagents like chlorosulfonic acid. The process demonstrates broad applicability for arylboronic acids with both electron-donating and electron-withdrawing substituents. nih.gov

| Substituent on Arylboronic Acid | Product Type | Tolerance Demonstrated |

|---|---|---|

| 4-Methoxy | Electron-donating | Yes |

| 4-Methyl | Electron-donating | Yes |

| 4-tert-Butyl | Electron-donating | Yes |

| 4-Fluoro | Electron-withdrawing | Yes |

| 4-Chloro | Electron-withdrawing | Yes |

| 4-Trifluoromethyl | Strongly electron-withdrawing | Yes |

| 4-Acetyl | Ketone | Yes |

| 3-Nitro | Strongly electron-withdrawing | Yes |

| 2-Methyl | Ortho-substituent | Yes |

A practical feature of the palladium-catalyzed chlorosulfonylation method is the ability to perform in situ derivatization of the resulting sulfonyl chloride intermediates into more stable sulfonamides. nih.gov This is particularly advantageous for electron-deficient arylsulfonyl chlorides, which can be unstable and prone to decomposition during purification by chromatography. By simply adding a primary or secondary amine directly to the crude reaction mixture, the intermediate sulfonyl chloride is efficiently converted to the corresponding sulfonamide. This one-pot operation allows for the installation of both the aryl and amine components of the final sulfonamide from readily available starting materials, streamlining the synthetic process. nih.gov Even weakly nucleophilic amines, such as anilines, can be used for this derivatization, typically with the addition of pyridine (B92270) to facilitate the amination. nih.gov

Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a powerful technology for the production of sulfonyl chlorides, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch methods. rsc.orgsmolecule.com This is particularly crucial for managing highly exothermic reactions often involved in chlorosulfonation. rsc.orgsmolecule.com

The oxidative chlorination of thiols and disulfides is a primary method for forming sulfonyl chlorides. researchgate.netnih.gov In a continuous flow setting, this transformation can be achieved with high efficiency. nih.gov Flow reactors facilitate excellent mixing and heat transfer, minimizing the risk of thermal runaway and allowing for the safe use of reactive reagents. rsc.org A metal-free protocol using nitric acid, hydrochloric acid, and oxygen has been developed for this purpose, demonstrating successful operation for extended periods and achieving significant throughput. nih.govresearchgate.net

1,3-Dichloro-5,5-dimethylhydantoin (DCH) is an effective dual-function reagent for the oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides. rsc.orgresearchgate.net It serves as both an oxidant and a source of chlorine. researchgate.net The use of DCH in a continuous flow system has been shown to provide the desired sulfonyl chloride products in good yields with short residence times. rsc.org This method is advantageous due to its mild conditions and simple, practical application for a variety of aryl sulfonyl chlorides. researchgate.netlookchem.com The main byproduct, 5,5-dimethylhydantoin, is easily removed through a simple aqueous workup. lookchem.com

Table 1: Comparison of Reagents for Oxidative Chlorination

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Nitric Acid/HCl/O₂ | Metal-free, favorable process mass intensity (PMI). nih.govresearchgate.net | Requires handling of corrosive acids and gaseous oxygen. |

| DCH | Mild conditions, simple workup, effective for various substrates. rsc.orglookchem.com | Lower atom economy compared to other methods. researchgate.net |

A key advantage of continuous flow synthesis is the ability to precisely control reaction parameters such as temperature, pressure, and residence time. rsc.org Small reactor volumes and short residence times significantly enhance the safety of the process by minimizing the volume of hazardous materials at any given time and preventing thermal runaway. rsc.org For instance, a flow protocol using DCH achieved a high space-time yield in a small reactor volume (639 μL) with a residence time of only 41 seconds, demonstrating exquisite control and improved safety. rsc.org

Visible Light Photocatalysis

Visible light photocatalysis has become a prominent tool in organic synthesis, harnessing the energy of photons to drive chemical reactions under mild conditions. acs.orgacs.orgresearchgate.net This approach offers a sustainable alternative to traditional methods that often require harsh reagents and high temperatures. acs.orgnih.gov

Heterogeneous, transition-metal-free photocatalysts are highly desirable due to their low cost, recyclability, and reduced environmental impact. acs.org Potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, has emerged as a powerful catalyst for synthesizing sulfonyl chlorides. acs.orgnih.govresearchgate.net K-PHI can mediate the synthesis from various precursors, including arenediazonium salts, thiols, and thioacetates, under visible light irradiation at room temperature. acs.orgnih.govnih.gov The reaction's selectivity can even be tuned by varying the wavelength of the incident light, allowing for the selective formation of sulfonyl chlorides, aryl chlorides, or diaryl disulfides from the same starting material. nih.govresearchgate.netmpg.de

The photocatalytic method using K-PHI is robust and demonstrates high tolerance to a wide range of functional groups. acs.orgnih.gov It is suitable for the synthesis of sulfonyl chlorides derived from both electron-rich and electron-deficient aromatic systems. acs.orgnih.gov This broad substrate scope is particularly relevant for producing complex molecules like this compound, which contains both an electron-withdrawing nitro group and a halogen substituent. The method has been shown to be effective for substrates bearing halides, esters, nitro, and cyano groups, yielding the corresponding sulfonyl chlorides in good to high yields (50-95%). acs.orgacs.orgnih.gov

Table 2: Photocatalytic Synthesis of Arylsulfonyl Chlorides using K-PHI

| Starting Material | Light Condition | Product | Key Features |

|---|---|---|---|

| S-Arylthioacetates | Blue/White Light (e.g., 465 nm) | Arylsulfonyl Chloride | Chromoselective, mild conditions. nih.govmpg.de |

| Arenediazonium Salts | Visible Light | Arylsulfonyl Chloride | High functional group tolerance, sustainable alternative to Meerwein reaction. acs.orgacs.org |

| Thiols | Blue/White Light | Arylsulfonyl Chloride | Applicable to various thio-derivatives. mpg.de |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Nitrobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions

The core reactivity of 4-fluoro-3-nitrobenzenesulfonyl chloride lies in nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a good leaving group. This allows for the facile introduction of the 4-fluoro-3-nitrophenylsulfonyl moiety onto a wide range of nucleophilic substrates, including amines, alcohols, and thiols.

Formation of Sulfonamides with Amines

The reaction of this compound with primary and secondary amines is a cornerstone of its application, leading to the formation of the corresponding N-substituted sulfonamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The general reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

The synthesis of sulfonamides from this compound is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) and pyridine (B92270). These bases also act as catalysts by activating the sulfonyl chloride.

The reaction is generally performed in a suitable inert solvent, such as dichloromethane (B109758) or diethyl ether, at temperatures ranging from 0 °C to room temperature. The choice of solvent and temperature can influence the reaction rate and the purity of the final product.

Table 1: Synthesis of N-substituted 4-fluoro-3-nitrobenzenesulfonamides

| Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline (B41778) | Pyridine | Dichloromethane | 0 - 25 | Not specified | General knowledge |

| Benzylamine | Triethylamine | Dichloromethane | Room Temp. | Not specified | General knowledge |

| Piperidine | Triethylamine | Diethyl ether | 0 | Not specified | General knowledge |

| Morpholine | Pyridine | Dichloromethane | Room Temp. | Not specified | General knowledge |

The reaction of this compound with amines is generally highly regioselective, with the substitution occurring exclusively at the sulfonyl chloride group. The fluoro and nitro substituents on the aromatic ring are not typically displaced under these conditions.

In reactions involving unsymmetrical diamines, the regioselectivity of the sulfonylation is dependent on the relative nucleophilicity of the different amino groups. The less sterically hindered and more basic amine will preferentially attack the sulfonyl chloride.

When a chiral amine is used as the nucleophile, the formation of the sulfonamide can proceed with a degree of stereoselectivity. The stereochemical outcome is influenced by the nature of the chiral center in the amine and the reaction conditions. The reaction typically proceeds with retention of configuration at the chiral center of the amine, as the new bond is formed at the nitrogen atom and does not directly involve the stereocenter. However, detailed stereoselectivity studies specifically for this compound are not extensively documented in the available literature.

Formation of Sulfonate Esters with Alcohols

In a similar fashion to its reaction with amines, this compound reacts with alcohols to form sulfonate esters. This reaction, often referred to as sulfonylation, is also typically carried out in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the sulfonyl chloride. The reactivity of the alcohol can influence the reaction conditions required, with primary alcohols generally being more reactive than secondary or tertiary alcohols.

Table 2: Synthesis of 4-fluoro-3-nitrophenylsulfonate Esters

| Alcohol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methanol | Pyridine | Dichloromethane | 0 - 25 | Not specified | General knowledge |

| Ethanol | Triethylamine | Dichloromethane | Room Temp. | Not specified | General knowledge |

| Isopropanol | Pyridine | Diethyl ether | 0 | Not specified | General knowledge |

Formation of Sulfones

This compound can be a precursor for the synthesis of sulfones. One common method involves the Friedel-Crafts sulfonylation of an aromatic compound. In this reaction, the sulfonyl chloride acts as an electrophile, and in the presence of a Lewis acid catalyst such as aluminum chloride, it can react with an electron-rich aromatic ring to form a diaryl sulfone. The electron-withdrawing groups on the this compound ring can make this reaction more challenging compared to simpler arenesulfonyl chlorides.

Alternatively, sulfones can be prepared through the reaction of the sulfonyl chloride with organometallic reagents, such as Grignard reagents or organocuprates. These reactions provide a route to alkyl aryl or diaryl sulfones.

Reaction with Thiols

Thiols, being strong nucleophiles, readily react with this compound to form thiosulfonate esters. This reaction is analogous to the formation of sulfonate esters from alcohols and is typically conducted under similar conditions, often in the presence of a base to neutralize the HCl byproduct. The resulting thiosulfonates are useful intermediates in their own right and can undergo further transformations.

Protecting Group Strategy for Alcohols and Amines

Benzenesulfonyl chlorides, particularly those bearing strongly electron-withdrawing groups like a nitro group, are effective reagents for the protection of primary and secondary amines. guidechem.com The resulting sulfonamides are significantly more stable towards acidic and basic conditions compared to other common amine protecting groups. The reaction proceeds under basic conditions, typically in a solvent like dichloromethane, where the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to displace the chloride. guidechem.com

The strong electron-withdrawing nature of the p-nitrobenzenesulfonyl group (and by extension, the 4-fluoro-3-nitrophenylsulfonyl group) renders the proton on the nitrogen of the resulting sulfonamide acidic. guidechem.com This property allows for further functionalization, such as N-alkylation reactions. guidechem.com While less common, this strategy can also be extended to the protection of alcohols, forming stable sulfonate esters. smolecule.com The protecting group can be subsequently removed under specific reducing conditions to regenerate the original amine or alcohol.

Electrophilic Aromatic Substitution on the Nitro-Substituted Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. youtube.com The aromatic ring of this compound is highly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups:

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Sulfonyl chloride group (-SO₂Cl): Strongly deactivating and a meta-director.

Fluorine atom (-F): Deactivating due to its inductive effect, but an ortho-, para-director due to resonance.

Hydrolysis to 4-Fluoro-3-nitrobenzenesulfonic Acid

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis. In the presence of water, it reacts to form the corresponding sulfonic acid, 4-fluoro-3-nitrobenzenesulfonic acid. smolecule.com This reaction is a common pathway for the degradation of the compound and is often a source of impurity in its synthesis and storage. smolecule.com The mechanism of hydrolysis for arenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process where a water molecule attacks the electrophilic sulfur atom. cdnsciencepub.comnih.gov The presence of strong electron-withdrawing substituents, such as the nitro and fluoro groups, influences the rate of this solvolysis reaction. cdnsciencepub.com

Mechanistic Studies of Substitution at Sulfonyl Sulfur

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a fundamental reaction class. nih.gov Extensive mechanistic studies, combining kinetics and computational methods, have been performed on various arenesulfonyl chlorides to elucidate the precise pathway of these reactions. mdpi.comnih.gov The substitution reactions are generally considered to proceed through a concerted SN2-type displacement mechanism, involving a single transition state. nih.govmdpi.com This is in contrast to a stepwise addition-elimination mechanism that would involve a pentacoordinate sulfurane intermediate. nih.gov

Detailed investigations into the identity exchange reaction of chloride ions with variously substituted arenesulfonyl chlorides have provided strong evidence for a synchronous SN2 mechanism. mdpi.comdntb.gov.ua Both experimental kinetic data and Density Functional Theory (DFT) calculations support a pathway that proceeds through a single trigonal bipyramidal transition state. mdpi.comnih.gov The potential energy surface for this reaction shows a double-well profile, with the central transition state being flanked by reactant and product ion-dipole complexes, which is characteristic of an SN2 process. mdpi.com

The electronic effect of substituents on the aromatic ring significantly impacts the rate of nucleophilic substitution at the sulfonyl sulfur. This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgpharmacy180.com

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (hydrogen).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

For the chloride-chloride exchange reaction in a series of 11 arenesulfonyl chlorides with meta- and para-substituents, a Hammett plot yielded a ρ-value of +2.02. mdpi.comnih.gov A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing substituents. pharmacy180.com This is consistent with the SN2 mechanism, as electron-withdrawing groups help to stabilize the buildup of negative charge on the sulfur atom and the leaving group in the trigonal bipyramidal transition state. rsc.org

| Parameter | Value/Interpretation |

|---|---|

| Reaction | Chloride-Chloride Isotopic Exchange |

| Reaction Constant (ρ) | +2.02 mdpi.comnih.gov |

| Interpretation of ρ > 0 | Reaction rate is accelerated by electron-withdrawing substituents. pharmacy180.com |

| Mechanistic Implication | Supports stabilization of a negative charge buildup in the transition state, consistent with an SN2 mechanism. rsc.org |

In typical SN2 reactions, steric hindrance from bulky groups near the reaction center slows down the reaction rate by impeding the approach of the nucleophile. chemistrysteps.com However, studies on nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides have revealed a counterintuitive effect for ortho-alkyl substituents. Instead of decreasing the reaction rate, ortho-alkyl groups have been observed to cause an acceleration. nih.govmdpi.com

Addition-Elimination (A-E) Mechanism for Fluoride (B91410) Exchange

The nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the reactivity of arenesulfonyl halides. While substitution reactions at a tetrahedral carbon atom are often concerted (SN2), reactions at a sulfonyl sulfur can proceed through a stepwise addition-elimination (A-E) mechanism. This is particularly relevant for the exchange of fluoride in sulfonyl fluorides.

The addition-elimination pathway is favored by the presence of strongly electron-withdrawing substituents on the aromatic ring, as they can stabilize the intermediate. mdpi.com In the case of fluoride exchange, the reaction proceeds through a trigonal bipyramidal intermediate (a sulfurane). mdpi.com The incoming nucleophile attacks the sulfur atom, forming a transient pentacoordinate species. Subsequently, the leaving group is expelled to restore the tetrahedral geometry at the sulfur center.

For a compound like this compound, the presence of the nitro group, a potent electron-withdrawing group, would be expected to facilitate the formation of such a stabilized intermediate. In the gas phase, calculations on the fluoride exchange in benzenesulfonyl fluoride have shown the formation of a symmetrical difluorosulfurane intermediate. mdpi.com The stereochemical outcome of reactions proceeding via an addition-elimination mechanism is dependent on the relative positions of the entering and leaving groups in the trigonal bipyramidal intermediate. mdpi.com

Solvolysis Mechanisms and Kinetic Solvent Isotope Effects

The solvolysis of sulfonyl chlorides can proceed through a variety of mechanisms, often delineated by the nature of the solvent and the substituents on the arene ring. The two primary competing pathways are the unimolecular SN1 mechanism, involving the formation of a sulfonyl cation intermediate, and the bimolecular SN2 mechanism, involving the direct attack of a solvent molecule on the sulfur atom.

Kinetic solvent isotope effect (KSIE) studies, which compare the reaction rates in a protonated solvent (like H₂O or CH₃OH) to its deuterated counterpart (like D₂O or CH₃OD), are a powerful tool for elucidating these mechanisms. For the hydrolysis of sulfonyl chlorides, KSIE values (kH₂O/kD₂O) are typically in the range of 1.5 to 1.7 for an SN2 mechanism, indicating that the solvent is involved in the rate-determining step. nih.gov This is in contrast to KSIE values close to 1, which are characteristic of SN1 reactions. koreascience.kr

For instance, the KSIE for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride were found to be approximately 1.56, suggesting a bimolecular mechanism with significant bond breaking at the transition state. nih.gov In solvolysis reactions where the solvent also acts as a general base catalyst, the KSIE value can be even higher, often greater than 2. koreascience.kr

Although specific KSIE data for the solvolysis of this compound is not available in the surveyed literature, the general trends observed for other arenesulfonyl chlorides can provide insight. Given the presence of the electron-withdrawing nitro and fluoro groups, an SN1 mechanism involving the formation of a destabilized sulfonyl cation is unlikely. It is more probable that the solvolysis proceeds via a bimolecular SN2-like mechanism. The precise nature of this transition state, whether it is more associative or dissociative, would require specific kinetic studies.

The table below summarizes typical KSIE values for the solvolysis of related sulfonyl chlorides, providing a basis for predicting the behavior of this compound.

| Compound | Solvent System | KSIE (kH/kD) | Proposed Mechanism |

| Methanesulfonyl chloride | H₂O/D₂O | 1.568 ± 0.006 | SN2 nih.gov |

| Benzenesulfonyl chloride | H₂O/D₂O | 1.564 ± 0.006 | SN2 nih.gov |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | CH₃OH/CH₃OD | 1.75 | Dissociative SN2 koreascience.kr |

Table 1: Kinetic Solvent Isotope Effects for the Solvolysis of Various Sulfonyl Chlorides. This interactive table provides representative KSIE values for the solvolysis of different sulfonyl chlorides, illustrating the typical range for SN2-type mechanisms.

Applications in Medicinal Chemistry and Drug Discovery

Building Block for Pharmaceutical Intermediates

4-Fluoro-3-nitrobenzenesulfonyl chloride is a key reactant in the synthesis of various pharmaceutical intermediates. Its utility stems from the reactivity of the sulfonyl chloride group, which readily undergoes reactions with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The presence of the electron-withdrawing nitro and fluoro groups on the benzene (B151609) ring enhances the electrophilicity of the sulfonyl chloride, facilitating these reactions.

This compound is instrumental in constructing complex molecular architectures that are precursors to active pharmaceutical ingredients (APIs). For instance, it has been utilized in the preparation of potent Bcl-2/Bcl-xL inhibitors, which are compounds investigated for their potential in antitumor therapy. chemicalbook.com The strategic placement of the fluoro and nitro groups also allows for further chemical modifications, providing a pathway to a diverse range of substituted aromatic compounds used in drug development. The ability to introduce the 4-fluoro-3-nitrophenylsulfonyl moiety into a molecule can significantly alter its physicochemical properties, such as lipophilicity and electronic character, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Synthesis of Sulfonamide-Based Therapeutics

The sulfonamide functional group (–SO₂NH–) is a cornerstone in the development of a multitude of therapeutic agents. jocpr.com this compound is a primary reagent for introducing this critical pharmacophore into target molecules. The resulting sulfonamides have demonstrated a wide range of biological activities, leading to the development of drugs for various diseases.

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be relevant in the fight against infectious diseases. jocpr.com Derivatives synthesized from this compound have been investigated for their potential as novel antimicrobial drugs. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govnih.gov

Sulfonamide derivatives have shown significant efficacy against various bacterial pathogens. Staphylococcus aureus, a common cause of both community-acquired and nosocomial infections, has been a particular target for new sulfonamide-based drugs, especially with the rise of methicillin-resistant strains (MRSA). nih.gov Research has demonstrated that certain sulfonamides exhibit potent inhibitory activity against clinical isolates of S. aureus. nih.gov While some sulfonamides are effective against a range of bacteria, Pseudomonas aeruginosa is often noted for its resistance to this class of drugs. nih.govresearchgate.net However, the development of novel sulfonamide structures continues to be an active area of research to overcome such resistance. mdpi.com

Below is a table summarizing the antimicrobial activity of representative sulfonamide derivatives against selected bacterial strains.

| Compound Type | Bacterial Strain | Activity |

| Novel Sulfonamide Derivatives | Staphylococcus aureus | Significant antibacterial effect. jocpr.com |

| Sulfonamides | Staphylococcus aureus | Effective, including against MRSA. nih.gov |

| Sulfonamides | Pseudomonas aeruginosa | Generally exhibits resistance. nih.govresearchgate.net |

In addition to antibacterial properties, sulfonamide-containing compounds have also been explored for their antifungal potential. nih.gov The structural diversity achievable through the use of precursors like this compound allows for the synthesis of molecules with specific activity against various fungal pathogens. nih.govfrontiersin.org Research has shown that certain novel sulfonamide derivatives exhibit promising antifungal activity, highlighting the versatility of this chemical class in combating a wide range of microbial infections. nih.govmdpi.com

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. microbiologyjournal.org Disrupting QS is an attractive strategy for developing novel antimicrobial therapies that may be less prone to the development of resistance. microbiologyjournal.org Compounds that can interfere with QS signaling are known as anti-quorum sensing agents. Research in this area has explored various chemical scaffolds, and some studies suggest that derivatives of sulfonamides could possess anti-quorum sensing capabilities, thereby inhibiting bacterial pathogenicity. nih.gov

The sulfonamide moiety is also a key feature in a number of anti-cancer drugs. nih.gov The versatility of this compound as a synthetic precursor allows for its use in the development of novel anti-cancer agents. nih.gov These compounds can target various mechanisms involved in cancer progression, such as the inhibition of enzymes like carbonic anhydrases, which are overexpressed in many tumors and contribute to the tumor microenvironment. nih.gov The synthesis of new sulfonamide derivatives continues to be a promising avenue for the discovery of more effective and selective cancer therapies. mdpi.com

Enzyme Inhibitors (e.g., HIV Protease Inhibitors)

While direct application of this compound in the synthesis of currently approved HIV protease inhibitors is not prominently documented, the structurally related p-nitrobenzenesulfonyl chloride is a key reagent in the synthesis of the FDA-approved HIV protease inhibitor Amprenavir. nih.gov This highlights the importance of the nitrobenzenesulfonyl scaffold in the design of such antiviral agents. These drugs function by competitively inhibiting the viral aspartyl protease, an enzyme critical for cleaving viral polyproteins into mature, functional proteins, thus halting the viral replication cycle. wikipedia.org

More specifically, this compound has been successfully utilized in the preparation of potent inhibitors for another class of crucial regulatory proteins: the Bcl-2 family (B-cell lymphoma 2). chemicalbook.com The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), and their over-expression in cancer cells allows them to evade this process, contributing to tumor growth and resistance to therapy. nih.govgoogle.com Small-molecule inhibitors that bind to the BH3 binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL can restore the natural cell death process. nih.gov

In a notable example of its application, this compound was reacted with various aniline (B41778) derivatives to create a library of sulfonamide-based compounds. nih.gov This reaction forms a stable sulfonamide linkage, which serves as a core structural element for these inhibitors. The subsequent displacement of the fluorine atom allows for the introduction of further chemical diversity, leading to the development of inhibitors with high binding affinity. nih.gov

Antiviral Agents

The utility of this compound in creating enzyme inhibitors extends to the broader category of antiviral agents. HIV protease inhibitors, which can be synthesized from similar nitrobenzenesulfonyl scaffolds, are a cornerstone of highly active antiretroviral therapy (HAART). nih.govnih.gov The sulfonamide moiety, readily formed from this compound, is a key feature in several nonpeptidic protease inhibitors, such as Tipranavir. wikipedia.org

Furthermore, the compound's role in developing inhibitors of apoptosis-regulating proteins like Bcl-2 and Bcl-xL may have implications for antiviral research. nih.gov Many viruses have evolved mechanisms to manipulate the host cell's apoptotic machinery to their own advantage. Therefore, therapeutic agents that can modulate these pathways could potentially interfere with the viral life cycle. The development of new chemical entities using this compound provides a basis for exploring novel antiviral strategies.

Design of New Drugs and Therapeutic Agents

This compound is a valuable building block in the rational design of new therapeutic agents, particularly in oncology. Its most significant application to date is in the structure-based design of potent, dual inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL. chemicalbook.comnih.gov

Researchers have used this compound as a starting material to synthesize complex molecules capable of binding with subnanomolar affinity to these cancer-related proteins. nih.gov The design strategy involved using the 4-fluoro-3-nitrophenylsulfonyl group as a key scaffold. In one synthetic route, this compound is reacted with a piperazine-substituted aniline at 0°C in pyridine (B92270) to form an intermediate sulfonamide. nih.gov The fluorine atom of this intermediate is then displaced by another amine-containing fragment to link different parts of the molecule, ultimately yielding highly potent inhibitors. nih.gov This modular synthesis allows for systematic modifications to optimize binding affinity and pharmacological properties. The potency of these compounds, as measured by their inhibition constants (Ki), demonstrates the success of this design approach. nih.govnih.gov

| Compound | Target Protein | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| BM-916 (Compound 5) | Bcl-2 | 31.3 nM | nih.gov |

| BM-916 (Compound 5) | Bcl-xL | 37.7 nM | nih.gov |

| Compound 7 | Bcl-2 | <1 nM | nih.gov |

| Compound 7 | Bcl-xL | <1 nM | nih.gov |

| Compound 22 | Bcl-2 | 2.1 nM | nih.gov |

| Compound 22 | Bcl-xL | <1 nM | nih.gov |

Development of PET Tracers

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires biomolecules labeled with a positron-emitting radionuclide. nih.gov Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for PET imaging due to its near-ideal physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. nih.govnih.gov The development of novel ¹⁸F-labeled tracers is crucial for diagnosing and monitoring a wide range of diseases, from cancer to neurological disorders. nih.gov

Precursors for ¹⁸F-Labeling Experiments

This compound is an excellent candidate for use as a precursor in ¹⁸F-labeling reactions. The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. uchicago.edu The benzene ring in this compound is "activated" for nucleophilic aromatic substitution (SₙAr) by the presence of strong electron-withdrawing groups—specifically, the nitro group in the ortho position and the sulfonyl chloride group in the para position to the fluorine atom. uchicago.edu

This activation facilitates the displacement of the non-radioactive fluorine-19 atom by radioactive [¹⁸F]fluoride, allowing for the efficient incorporation of the radioisotope. Furthermore, the field of radiochemistry has seen the development of "sulfur [¹⁸F]-fluoride exchange" click chemistry, which is a highly efficient method for labeling molecules. nih.gov This technique can be applied to aryl sulfonyl chlorides, making this compound a potentially valuable precursor for creating novel PET imaging agents through this modern labeling strategy. nih.gov

Functionalization of Biologically Active Compounds

A key strategy in medicinal chemistry is the modification, or functionalization, of existing molecules to enhance their therapeutic properties. This compound serves as an effective reagent for this purpose, allowing for the introduction of the 4-fluoro-3-nitrophenylsulfonyl moiety onto a target molecule. This functionalization can significantly alter a compound's physical, chemical, and biological characteristics.

The synthesis of potent Bcl-2/Bcl-xL inhibitors provides a clear example of this application. nih.gov In this process, a core molecular scaffold containing a primary or secondary amine is functionalized by reacting it with this compound. This reaction forms a stable sulfonamide bond, attaching the phenylsulfonyl group to the parent molecule. This newly introduced group can establish critical interactions with the target protein, thereby enhancing binding affinity and biological activity. The presence of the fluorine atom and nitro group on the ring also influences properties such as lipophilicity and electronic distribution, which can affect cell permeability and metabolic stability. researchgate.net

Computational Studies in Drug Design

Modern drug discovery heavily relies on computational methods, such as molecular docking, to predict how a potential drug molecule will bind to its target protein. nih.govnih.gov These in silico techniques allow chemists to design and prioritize molecules for synthesis, saving significant time and resources. nih.gov

The development of therapeutic agents derived from this compound has been guided by such computational studies. nih.govnih.gov For instance, in the design of the potent Bcl-2/Bcl-xL inhibitors, docking studies were used to analyze how the designed molecules, incorporating the 4-nitrophenylsulfonyl scaffold, would fit into the hydrophobic binding groove of the target proteins. nih.govnih.gov These computational models helped rationalize the structure-activity relationships (SAR) and guided the optimization of the lead compounds. For example, docking simulations can reveal key hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the target's active site, providing a roadmap for further chemical modifications to enhance potency. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. For derivatives synthesized using this compound, these studies are instrumental in understanding their potential as inhibitors of specific biological targets.

One of the prominent applications for sulfonamides derived from this reagent is the development of potent inhibitors for anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells. chemicalbook.comnih.gov Computational docking is employed to simulate how these synthesized inhibitor molecules fit into the hydrophobic binding grooves of Bcl-2 and Bcl-xL proteins. nih.gov

These studies analyze key interactions, such as:

Hydrogen Bonds: Formation of hydrogen bonds between the sulfonamide moiety and amino acid residues in the target's active site, such as Thr199, is often crucial for potent inhibition. mdpi.com

Hydrophobic Interactions: The aromatic rings of the derivative engage in hydrophobic interactions within the deep pockets of the target protein. nih.gov

Metal Coordination: In the case of metalloenzymes like carbonic anhydrases, the sulfonamide group can coordinate with the zinc ion in the active site, which is a key mechanism of inhibition. mdpi.com

The results of these simulations are quantified by a docking score, which estimates the binding affinity between the ligand and the protein. Lower (more negative) scores generally indicate a more stable and favorable interaction. For example, in a study on a benzenesulfonamide (B165840) derivative designed as a carbonic anhydrase inhibitor, docking scores of -9.782 against Carbonic Anhydrase II and -7.466 against Carbonic Anhydrase IX were observed, indicating strong binding potential. mdpi.com

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzenesulfonamide Derivative | Carbonic Anhydrase II | -9.782 | Thr199, Zn²⁺ |

| Benzenesulfonamide Derivative | Carbonic Anhydrase IX | -7.466 | Thr199, Zn²⁺ |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate Synthase (DHPS) | -8.1 | Arg63, Ser219, Arg220 |

ADME Predictions

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a chemical compound as a drug candidate. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles, thereby saving time and resources. nih.gov For derivatives of this compound, these predictions assess their drug-likeness and potential behavior in the body.

Key parameters evaluated during in silico ADME prediction include:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular properties. It states that a compound is more likely to be orally absorbed if it has a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and transport. Compounds with a TPSA of less than 140 Ų are generally predicted to have good oral bioavailability. nih.gov

Aqueous Solubility (logS): Predicts how well a compound dissolves in water, which affects its absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB, which is crucial for drugs targeting the central nervous system.

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes like Cytochrome P450.

Toxicity Prediction: Computational models can predict potential toxicities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com

Studies on novel benzimidazole (B57391) derivatives containing a sulfonyl group have shown that these compounds generally adhere to Lipinski's rule, suggesting good potential for oral absorption. nih.gov

| Parameter | Predicted Value Range for Sulfonamide Derivatives | Significance |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Adherence to Lipinski's Rule for Oral Bioavailability |

| logP | 3.24 - 4.64 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors (HBD) | ≤ 1 | Adherence to Lipinski's Rule |

| Hydrogen Bond Acceptors (HBA) | 5 - 6 | Adherence to Lipinski's Rule |

| Intestinal Absorption | > 88% | High potential for absorption after oral administration |

| AMES Toxicity | Predicted Non-toxic | Low potential for mutagenicity |

| Hepatotoxicity | Variable (some predicted positive) | Potential for liver toxicity, requires further investigation |

Applications in Material Science and Other Fields

Synthesis of Functional Polymers

4-Fluoro-3-nitrobenzenesulfonyl chloride serves as a reagent in the synthesis of functional polymers. The highly reactive sulfonyl chloride group can readily react with nucleophilic sites on polymer backbones or monomers, such as amines or alcohols, to form stable sulfonamide or sulfonate ester linkages. This process allows for the covalent incorporation of the fluoro and nitro functionalities into a polymer structure.

This modification can impart desirable properties to the resulting materials. For instance, the introduction of the polar nitro and sulfonyl groups can alter the solubility and surface properties of polymers. Research has explored the use of sulfonyl chlorides to create polymers with enhanced thermal stability, conductivity, and antifouling characteristics. A common synthetic strategy involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to form the corresponding sulfonamide. ijarsct.co.in This straightforward reaction allows for post-polymerization modification, where a pre-formed polymer containing amine groups is treated with this compound to append the functional group.

Preparation of Molecular Receptors

While direct examples involving this compound are not extensively documented, its chemical nature makes it a highly plausible candidate for the synthesis of molecular receptors, such as molecular tweezers, clips, and clefts. nih.govsemanticscholar.orgbeilstein-journals.org These acyclic host molecules possess open cavities designed to bind guest molecules through non-covalent interactions like hydrogen bonding, π–π stacking, and electrostatic effects. nih.gov

The synthesis of these receptors often involves linking two "arms" to a central spacer. The sulfonyl chloride group is an ideal reactive handle for this purpose. It can react with amine-functionalized arms to create a sulfonamide linkage, which is a key structural motif in many biologically active molecules and synthetic receptors. ijarsct.co.innih.gov The sulfonamide group itself is an excellent hydrogen bond donor and acceptor, contributing directly to the binding capabilities of the receptor. By using this compound, chemists can design receptors where the fluoro and nitro groups fine-tune the electronic properties and binding affinity of the cavity for specific guests.

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

Post-synthetic modification (PSM) is a powerful technique for functionalizing Metal-Organic Frameworks (MOFs) after their initial synthesis, allowing for the introduction of chemical groups that might not be stable under the conditions of MOF formation.

A well-established PSM strategy involves the reaction of sulfonyl chlorides with MOFs that contain free amino groups on their organic linkers (e.g., CAU-1-NH2). This reaction provides an efficient route to covalently install sulfonamide functionalities directly onto the porous framework. The process typically involves treating the amine-bearing MOF with a solution of the desired sulfonyl chloride in an appropriate solvent.

This method allows for the introduction of a wide variety of functional groups into the MOF, depending on the structure of the sulfonyl chloride used. The resulting sulfonamide group is more stable under aqueous basic conditions than a standard amide bond and enhances hydrogen-bond strength, making it a valuable addition for applications in catalysis and host-guest interactions. Given its reactive sulfonyl chloride group, this compound is a prime candidate for this type of PSM, enabling the incorporation of both fluorine and a nitro group into the MOF's pores, thereby tailoring the framework's surface chemistry and adsorptive properties.

Chemical Research and Mechanistic Studies

This compound is a valuable tool in chemical research for investigating the mechanisms of fundamental organic reactions. Its aromatic ring is substituted with three distinct groups that strongly influence its electronic properties and reactivity.

The benzene (B151609) ring of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the nitro (-NO2) and sulfonyl chloride (-SO2Cl) groups. The fluorine atom also contributes a strong inductive withdrawing effect. This deactivation makes the compound a suitable substrate for studying EAS mechanisms under harsh or forcing conditions, providing insight into the limits and scope of these reactions.

In a typical EAS reaction, the aromatic ring acts as a nucleophile. The presence of multiple deactivating groups significantly lowers the nucleophilicity of the ring, making substitution difficult. The nitro group is a strong meta-director, while fluorine is an ortho-, para-director. The interplay of these directing effects on a highly deactivated ring provides a complex system for mechanistic investigation.

The compound presents two primary sites for nucleophilic attack, allowing for the study of different reaction mechanisms.

Attack at the Sulfonyl Group: The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic substitution. Reaction with nucleophiles such as amines or alcohols proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom, displacing the chloride ion to form sulfonamides or sulfonate esters, respectively. This is the most common reaction pathway for this compound and is central to its use as a synthetic building block.

Attack at the Aromatic Ring: The aromatic ring is rendered electron-poor by the attached nitro and sulfonyl chloride groups, activating it toward Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine at C4), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group. Subsequently, the leaving group is expelled to restore aromaticity. The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens in this context. This makes this compound an excellent substrate for studying the kinetics and regioselectivity of SNAr reactions.

Data Tables

Table 1: Summary of Applications

| Application Area | Relevant Functional Group | Key Reaction Type | Outcome |

| Functional Polymers | Sulfonyl chloride (-SO2Cl) | Nucleophilic Substitution | Covalent attachment of the molecule to polymer chains, imparting new properties. |

| Molecular Receptors | Sulfonyl chloride (-SO2Cl) | Nucleophilic Substitution | Formation of sulfonamide linkages to create receptor "arms" with hydrogen-bonding capabilities. |

| MOF Modification | Sulfonyl chloride (-SO2Cl) | Post-Synthetic Modification | Introduction of sulfonamide functionalities within MOF pores to tune surface properties. |

Table 2: Mechanistic Studies Involving this compound

| Mechanism Type | Site of Reaction | Role of Substituents | Key Features |

| Electrophilic Aromatic Substitution (EAS) | Aromatic Ring | -NO2, -SO2Cl, -F act as strong deactivating groups. | Studies reactivity of highly electron-poor aromatic systems. |

| Nucleophilic Substitution (at Sulfur) | Sulfonyl Group (-SO2Cl) | -SO2Cl is a reactive electrophilic center. | Forms sulfonamides/sulfonate esters; common synthetic utility. |

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic Ring (C4-F) | -NO2 and -SO2Cl activate the ring; -F is an excellent leaving group. | Proceeds via a stable Meisenheimer complex intermediate. |

Proteomics: Labeling and Modifying Proteins

While direct studies detailing the use of this compound for protein labeling are not extensively available in the reviewed literature, the reactivity of the sulfonyl chloride functional group suggests a strong potential for such applications. Sulfonyl chlorides are known to react with nucleophilic groups present in proteins, most notably the primary amino groups of lysine (B10760008) residues and the N-terminal amino group of the polypeptide chain.

A closely related compound, 4-fluoro-3-nitrobenzylsulfonic acid, has been investigated as a reagent for the determination of the amino end group in proteins. nih.gov This suggests that compounds with the 4-fluoro-3-nitrobenzene scaffold are of interest in protein chemistry. The sulfonyl chloride derivative would be expected to form stable sulfonamide bonds with the amino groups of proteins, thereby "labeling" or "modifying" the protein. This covalent modification can be used for various analytical purposes in proteomics.

Table 1: Potential Reactive Sites in Proteins for this compound

| Amino Acid Residue | Functional Group | Potential Reaction Product |

| Lysine | Primary amine (-NH₂) | Sulfonamide |

| N-terminus | Primary amine (-NH₂) | Sulfonamide |

| Arginine | Guanidinium group | Less reactive, but potential for reaction |

| Histidine | Imidazole ring | Potential for reaction |

| Cysteine | Thiol (-SH) | Thiosulfonate ester |

| Serine, Threonine | Hydroxyl (-OH) | Sulfonate ester (less stable) |

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate ester (less stable) |

Precursor for Sulfonyl Fluorides and Sulfonic Acids

This compound serves as a valuable precursor for the synthesis of other important classes of compounds, namely sulfonyl fluorides and sulfonic acids.

The sulfonyl chloride can be readily hydrolyzed to the corresponding 4-fluoro-3-nitrobenzenesulfonic acid . This hydrolysis can occur in the presence of water.

Furthermore, the synthesis of sulfonyl fluorides from sulfonic acids is a well-established transformation. rsc.org Thus, this compound can be converted to 4-fluoro-3-nitrobenzenesulfonyl fluoride (B91410) in a two-step process involving initial hydrolysis to the sulfonic acid, followed by a fluorination reaction. One-pot methods for the conversion of sulfonic acids or their salts to sulfonyl fluorides have been developed, utilizing reagents such as cyanuric chloride followed by a fluoride source like potassium bifluoride (KHF₂). rsc.org While not explicitly detailing the conversion of this compound, these general methods are applicable.

The direct conversion of a sulfonyl chloride to a sulfonyl fluoride can also be achieved, although specific conditions for this compound are not detailed in the provided search results. The introduction of the fluorosulfonyl (-SO₂F) group into molecules is a key application, as this functional group can significantly alter the electronic and lipophilic properties of the molecule, which is of interest in medicinal chemistry and materials science. smolecule.com

Components in Fuel Cell Research

A significant application of a positional isomer, 3-fluoro-4-nitrobenzenesulfonyl chloride , has been identified in the synthesis of monomers for Proton Exchange Membrane Fuel Cells (PEMFCs). Specifically, it is used in the synthesis of a 4-diazonium-3-fluoro PFSI (perfluoroalkoxybenzenesulfonimide) zwitterionic monomer . etsu.edu

The synthesis involves the ammonolysis of 3-fluoro-4-nitrobenzenesulfonyl chloride as an initial step. etsu.edu The resulting sulfonamide is a key intermediate that is further elaborated to create the final monomer. These monomers can then be polymerized to form ionomers that serve as the proton exchange membrane in a fuel cell. The goal of this research is to develop improved membranes that enhance the efficiency and compatibility between the electrodes and the electrolyte in PEM fuel cells. etsu.edu The resulting polymers are expected to have greater thermal stability and be less susceptible to degradation compared to currently used materials like Nafion®. daneshyari.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-3-nitrobenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nitration and sulfonation steps. For example, sulfonation of fluorobenzene derivatives followed by nitration at the meta position. Controlled reaction temperatures (0–5°C) are critical to avoid decomposition, as sulfonyl chlorides are thermally sensitive . Use anhydrous conditions to prevent hydrolysis. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, non-polar solvents) is recommended.

Q. How can the purity and structural integrity of this compound be verified?

- Analytical Methods :

- NMR Spectroscopy : NMR to confirm fluorine position ( ppm for aromatic F) and NMR for nitro group proximity (split aromatic peaks).

- Mass Spectrometry : Electron ionization (EI-MS) to detect molecular ion peaks (e.g., [M] at m/z 239) and fragment patterns (e.g., loss of SOCl) .

- Elemental Analysis : Validate C, H, N, S, and Cl percentages.

Q. What are the primary reactivity patterns of this compound in nucleophilic substitutions?

- Key Reactions :

- Sulfonamide Formation : Reacts with amines (e.g., primary/secondary amines) in dichloromethane or THF at room temperature to form sulfonamides, a common intermediate in drug discovery .

- Esterification : Reacts with alcohols (e.g., methanol, ethanol) under basic conditions (e.g., pyridine) to yield sulfonate esters.

- Kinetics : Nitro and fluoro groups enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic attacks.

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the stability and reactivity of this compound compared to non-nitrated analogs?

- Mechanistic Insight : The nitro group at the meta position increases the sulfonyl chloride's electrophilicity via resonance and inductive effects, enhancing reactivity toward nucleophiles. However, it also reduces thermal stability, necessitating storage at ≤6°C . Comparative studies with 4-fluorobenzenesulfonyl chloride (no nitro group) show a 20% faster reaction rate with aniline derivatives.

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Data Reconciliation :

- Melting Point Variability : Differences may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Spectral Discrepancies : Cross-validate using high-resolution mass spectrometry (HRMS) and heteronuclear NMR (e.g., , ) to resolve ambiguous peaks .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

- Computational Approaches :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., Fukui indices to identify electrophilic centers).

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reactivity sites. Studies show the sulfonyl group and nitro-adjacent carbon are most electrophilic .

Methodological Challenges and Solutions

Q. What precautions mitigate hydrolysis during storage and handling?

- Best Practices :

- Store under inert atmosphere (argon) at 0–6°C in amber vials to prevent light-induced degradation .

- Use molecular sieves (3Å) in storage containers to absorb moisture.

Q. How to optimize reaction conditions for large-scale sulfonamide synthesis without column chromatography?

- Scale-Up Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.